molecular formula C17H12FN3O B5294717 3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5294717
M. Wt: 293.29 g/mol
InChI Key: IWRPAPRYFKGKAY-WQLSENKSSA-N
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Description

3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FABAC and is a member of the benzimidazole family.

Mechanism of Action

The mechanism of action of FABAC is not fully understood. However, studies have suggested that FABAC works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. FABAC has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
FABAC has been found to have several biochemical and physiological effects. Studies have shown that FABAC can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FABAC has also been found to have antifungal and antibacterial properties. In addition, FABAC has been found to have a low toxicity profile in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FABAC in lab experiments is its low toxicity profile. This makes it an ideal candidate for in vitro studies. However, one of the limitations of using FABAC is its limited solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on FABAC. One of the most promising areas of research is in the development of FABAC-based anticancer drugs. Studies have shown that FABAC has potent anticancer properties and can inhibit the growth of cancer cells in vitro. Further research is needed to determine the efficacy of FABAC in vivo. Another area of future research is in the development of FABAC-based antifungal and antibacterial drugs. Studies have shown that FABAC has potential in these areas, and further research is needed to determine its efficacy. Finally, future research could focus on improving the solubility of FABAC in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has potential applications in various fields of scientific research. The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. FABAC has been found to have anticancer, antifungal, and antibacterial properties. The mechanism of action of FABAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. FABAC has a low toxicity profile in vitro and has several advantages and limitations for lab experiments. Future research could focus on the development of FABAC-based drugs for cancer, antifungal, and antibacterial treatments, as well as improving its solubility in water.

Synthesis Methods

The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic substitution reaction to form the final product.

Scientific Research Applications

FABAC has been found to have potential applications in various fields of scientific research. One of the most promising applications of FABAC is in the field of cancer research. Studies have shown that FABAC has anticancer properties and can inhibit the growth of cancer cells in vitro. FABAC has also been found to have antifungal and antibacterial properties.

properties

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c1-22-14-6-7-15-16(9-14)21-17(20-15)12(10-19)8-11-2-4-13(18)5-3-11/h2-9H,1H3,(H,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPAPRYFKGKAY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

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